molecular formula C28H25N3O4 B2438144 (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid CAS No. 1002513-63-4

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid

Cat. No.: B2438144
CAS No.: 1002513-63-4
M. Wt: 467.525
InChI Key: WFTOSEUEDYXVFC-WUKNDPDISA-N
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Description

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C28H25N3O4 and its molecular weight is 467.525. The purity is usually 95%.
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Scientific Research Applications

  • Advanced Oxidation Processes in Environmental Remediation :The compound (E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid, due to its complex molecular structure and the presence of phenyl rings, might be involved in advanced oxidation processes (AOPs) similar to acetaminophen. AOPs are crucial for treating recalcitrant compounds in water and soil, ensuring the breakdown of complex organic molecules into less harmful substances. The study by Qutob et al. (2022) reviews the degradation of acetaminophen by AOPs, indicating the potential of similar complex compounds to undergo degradation, thereby reducing environmental toxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).

  • Understanding Molecular Interactions and Degradation Mechanisms :Compounds like this compound could be subjects of research for understanding molecular interactions and degradation pathways, similar to the studies on lignin model compounds. Yokoyama (2015) reviews the acidolysis of lignin model compounds, revealing significant insights into the mechanism and by-products, which are crucial for environmental and pharmaceutical sciences (Yokoyama, 2015).

  • Biological Activities and Pharmacological Applications :The structure of this compound hints at potential biological activities. Compounds with similar structural features, such as p-coumaric acid and its conjugates, have been studied extensively for their biological activities, including antioxidant, anti-cancer, antimicrobial, and anti-inflammatory properties. Pei et al. (2016) review these activities, indicating the potential pharmacological applications of structurally similar compounds (Pei, Ou, Huang, & Ou, 2016).

  • Potential in Cancer Research and Therapy :Given the complexity of its structure, this compound may have applications in cancer research and therapy, akin to 4′-geranyloxyferulic acid (GOFA), another complex molecule. Epifano et al. (2015) highlight the anti-inflammatory and anti-tumor properties of GOFA, suggesting that compounds with intricate molecular architectures could be explored for similar applications (Epifano, Fiorito, Taddeo, & Genovese, 2015).

Properties

IUPAC Name

(E)-4-[benzyl-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-35-25-14-12-22(13-15-25)28-23(20-31(29-28)24-10-6-3-7-11-24)19-30(26(32)16-17-27(33)34)18-21-8-4-2-5-9-21/h2-17,20H,18-19H2,1H3,(H,33,34)/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTOSEUEDYXVFC-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)C=CC(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CN(CC3=CC=CC=C3)C(=O)/C=C/C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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